molecular formula C10H16N2O B15316312 2-(Pentyloxy)pyridin-4-amine

2-(Pentyloxy)pyridin-4-amine

Cat. No.: B15316312
M. Wt: 180.25 g/mol
InChI Key: RTZGSPHVIPEQFH-UHFFFAOYSA-N
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Description

2-(Pentyloxy)pyridin-4-amine is an organic compound with the molecular formula C10H16N2O. It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. The compound features a pyridine ring substituted with a pentyloxy group at the 2-position and an amino group at the 4-position. This unique structure imparts specific chemical properties and reactivity, making it of interest in various fields of scientific research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pentyloxy)pyridin-4-amine typically involves the substitution of a pyridine derivative. One common method is the nucleophilic substitution reaction where a pentyloxy group is introduced to the pyridine ring. This can be achieved by reacting 2-chloropyridine with pentanol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. Catalysts and solvents used in the reaction are typically recycled to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2-(Pentyloxy)pyridin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can introduce various functional groups to the pyridine ring, leading to a wide range of derivatives .

Scientific Research Applications

2-(Pentyloxy)pyridin-4-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Pentyloxy)pyridin-4-amine involves its interaction with specific molecular targets. The pentyloxy group can enhance the lipophilicity of the compound, facilitating its passage through cell membranes. Once inside the cell, the amino group can form hydrogen bonds with target proteins, influencing their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Pentyloxy)pyridin-4-amine is unique due to its specific combination of a pentyloxy group and an amino group on the pyridine ring. This combination imparts distinct chemical properties, such as increased lipophilicity and potential for hydrogen bonding, which can be advantageous in various applications, particularly in medicinal chemistry and drug design .

Properties

Molecular Formula

C10H16N2O

Molecular Weight

180.25 g/mol

IUPAC Name

2-pentoxypyridin-4-amine

InChI

InChI=1S/C10H16N2O/c1-2-3-4-7-13-10-8-9(11)5-6-12-10/h5-6,8H,2-4,7H2,1H3,(H2,11,12)

InChI Key

RTZGSPHVIPEQFH-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=NC=CC(=C1)N

Origin of Product

United States

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